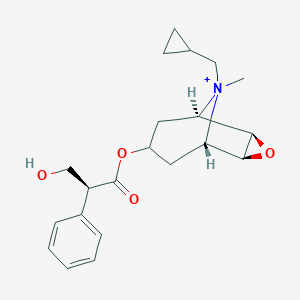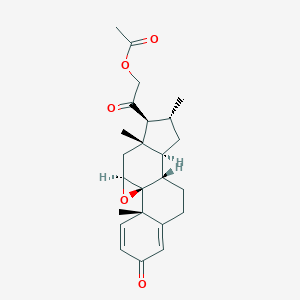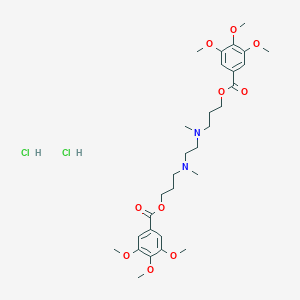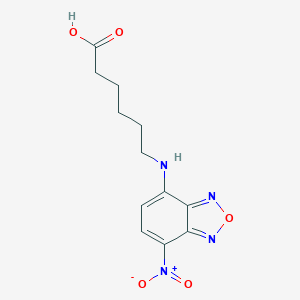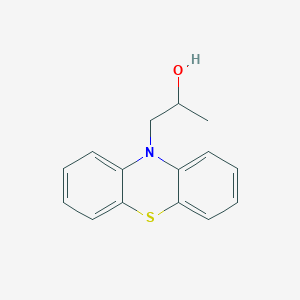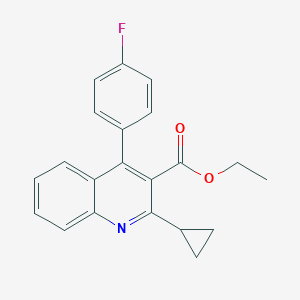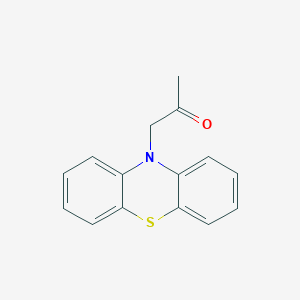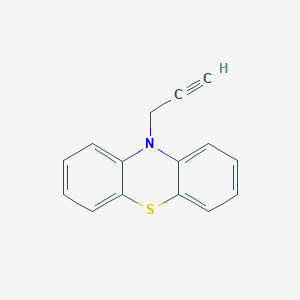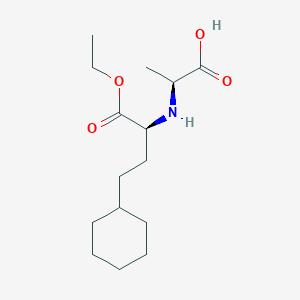
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-, also known as TPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. TPT is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
Mécanisme D'action
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Topoisomerase II works by cutting the DNA strands, allowing them to unwind and separate, and then resealing them together. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- binds to the enzyme and prevents it from resealing the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death.
Effets Biochimiques Et Physiologiques
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also affects the cell cycle, causing cells to arrest in the G2/M phase. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been found to have a relatively short half-life in the body, with a plasma elimination half-life of approximately 20 minutes. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is primarily eliminated through the kidneys, with a small amount excreted in the feces.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- in lab experiments is its potency as a topoisomerase II inhibitor. This makes it an effective tool for studying the role of topoisomerase II in DNA replication and transcription. However, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is also highly toxic, which limits its use in certain experiments. It also has a short half-life, which can make it difficult to maintain consistent concentrations over time.
Orientations Futures
There are several areas of future research that could be explored with Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-. One potential direction is the development of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- analogs that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- in combination with other anticancer drugs to enhance their effectiveness. Finally, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- could be further investigated for its potential use in treating viral infections, particularly in combination with other antiviral agents.
Méthodes De Synthèse
The synthesis of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- involves several steps, including the condensation of 4-chlorophenol with ethyl 2-chloroacetate, followed by the cyclization of the resulting product with guanidine. The final step involves the reaction of the cyclized product with 4-aminobutyric acid to yield Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-. The synthesis of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is a complex process that requires specialized equipment and skilled personnel.
Applications De Recherche Scientifique
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has also been tested in animal models, where it has demonstrated significant antitumor activity. In addition to its anticancer properties, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has also been investigated for its potential use in treating viral infections, such as HIV and herpes.
Propriétés
Numéro CAS |
142943-51-9 |
|---|---|
Nom du produit |
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- |
Formule moléculaire |
C14H15ClN4O4 |
Poids moléculaire |
338.74 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C14H15ClN4O4/c1-18-12(16)11(13(21)19(2)14(18)22)17-10(20)7-23-9-5-3-8(15)4-6-9/h3-6H,7,16H2,1-2H3,(H,17,20) |
Clé InChI |
NQSWBHCESYNVMM-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC2=CC=C(C=C2)Cl)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC2=CC=C(C=C2)Cl)N |
Autres numéros CAS |
142943-51-9 |
Synonymes |
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



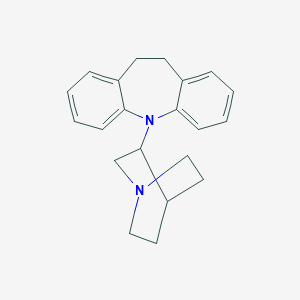
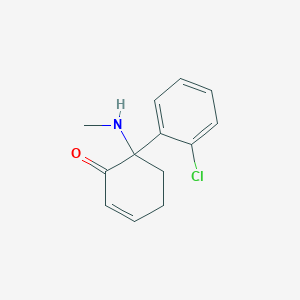
![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)

![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
